2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c20-14-5-3-4-13(10-14)11-15(24-9-8-22-19(24)26)12-23-18(25)16-6-1-2-7-17(16)21/h1-7,10,15H,8-9,11-12H2,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARXLBUVIRLGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the imidazolidinone ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the fluorinated phenyl group: This step involves the use of a fluorinated benzene derivative, which is coupled with the imidazolidinone intermediate through a nucleophilic substitution reaction.
Formation of the final benzamide structure: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.
Scientific Research Applications
2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly as an antagonist of Toll-like receptor 7 (TLR7) and TLR8.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide involves its interaction with specific molecular targets. As an antagonist of Toll-like receptor 7 (TLR7) and TLR8, it can modulate immune responses by inhibiting the activation of these receptors. This inhibition can lead to reduced production of pro-inflammatory cytokines and other immune mediators.
Comparison with Similar Compounds
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
Flutolanil, a fungicidal benzamide, shares a benzamide backbone but differs in substituents: a trifluoromethyl group at position 2 and an isopropoxy-phenyl chain. The trifluoromethyl group enhances lipophilicity and resistance to metabolic degradation compared to the target compound’s fluorophenyl groups.
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
Mepronil, another fungicide, lacks fluorine atoms but includes a methyl group at position 2 and an isopropoxy-phenyl moiety.
2-Fluoro-N-(6-fluoro-3-hydroxy-2-methyl-phenyl)-5-(3-fluorophenyl)benzamide
This compound, synthesized in , shares structural similarities with the target molecule, including multiple fluorine atoms and a hydroxy-phenyl group.
Imidazolidinone- and Imidazole-Containing Analogs
Imidazolyl Benzamides ()
Compounds such as N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) incorporate imidazole and urea groups. While the target compound uses an imidazolidinone ring, these analogs employ a free imidazole, which may alter binding kinetics due to differences in basicity and hydrogen-bond donor capacity.
Triazole-Thiazole-Benzimidazole Hybrids ()
Compounds like 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) combine benzimidazole, triazole, and thiazole moieties. Though structurally distinct from the target compound, they highlight the role of fluorine in optimizing bioactivity. For instance, fluorophenyl-thiazole substituents in 9b improve membrane permeability and metabolic stability, a trait shared with the target molecule’s fluorinated design .
Structural and Functional Data Comparison
Key Research Findings and Implications
Fluorine Positioning: Fluorine at meta/para positions (e.g., 3-fluorophenyl in the target compound vs.
Heterocyclic Moieties: The imidazolidinone ring in the target compound may confer greater conformational stability than the imidazole or triazole groups in analogs, impacting pharmacokinetic profiles .
Synthetic Efficiency : The target compound’s 59% yield is moderate compared to 72% for 9b, suggesting room for optimization in coupling or purification steps .
Q & A
Q. What are the key structural features of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide, and how do they influence its biological activity?
The compound features a fluorinated benzamide core linked to a substituted imidazolidinone moiety via a propyl chain. The 2-fluorophenyl group and 2-oxoimidazolidin-1-yl substituent are critical for its interactions with biological targets. Fluorine atoms enhance lipophilicity and metabolic stability, while the imidazolidinone ring may engage in hydrogen bonding or π-π stacking with enzymes or receptors. Substitution patterns in analogous compounds (e.g., 3-fluorobenzamide derivatives) correlate with enhanced neuropharmacological or anti-inflammatory activity .
Q. What synthetic routes are commonly employed to prepare fluorinated benzamide derivatives like this compound?
Multi-step synthesis typically involves:
Amide coupling : Reacting fluorobenzoic acid derivatives with amines (e.g., 3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylamine) using coupling agents like EDC/HOBt.
Imidazolidinone formation : Cyclization of urea derivatives under basic conditions.
Purification : HPLC or column chromatography to isolate the product.
Key challenges include optimizing reaction yields (e.g., controlling temperature and solvent polarity) and avoiding side reactions like epimerization .
Q. How is the purity and structural integrity of this compound validated in research settings?
Analytical techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., distinguishing aromatic protons in the 2-fluorophenyl group).
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% typically required).
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
For example, in related benzamide derivatives, discrepancies between calculated and observed elemental analysis data (e.g., <0.4% deviation in C, H, N content) are used to confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzamide derivatives?
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural analogs. Strategies include:
- Meta-analysis : Comparing data from multiple studies (e.g., anti-inflammatory vs. neuropharmacological assays) .
- Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., replacing the imidazolidinone with a thiazole) to isolate contributing groups.
- Target validation : Using knock-out models or competitive binding assays to confirm specificity for receptors like serotonin or dopamine transporters .
Q. What experimental design considerations are critical for optimizing the compound’s pharmacokinetic properties?
- Solubility : Use of co-solvents (e.g., DMSO/PBS mixtures) in in vitro assays to avoid precipitation.
- Metabolic stability : Incubation with liver microsomes to assess CYP450-mediated degradation.
- Blood-brain barrier (BBB) penetration : LogP values >2.5 (calculated via software like ChemAxon) are preferred for CNS-targeted activity.
For example, analogs with a 2-oxoimidazolidin-1-yl group show improved BBB penetration compared to thiazolidinone derivatives .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Catalyst screening : Testing palladium or copper catalysts for coupling steps to reduce byproducts.
- pH control : Maintaining pH 7–8 during amide formation to prevent hydrolysis.
- Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclization) to enhance reproducibility.
In one study, switching from THF to DMF increased yields of a similar benzamide derivative from 65% to 82% .
Q. What computational methods are used to predict the compound’s binding modes to biological targets?
- Molecular docking : Software like AutoDock Vina to simulate interactions with proteins (e.g., kinase domains).
- Molecular Dynamics (MD) simulations : Assessing binding stability over 100-ns trajectories.
- Pharmacophore modeling : Identifying critical interaction points (e.g., fluorine-hydrogen bonds with ATP-binding pockets).
For imidazo[1,2-a]pyridine derivatives, docking scores <−8.0 kcal/mol correlate with measurable IC50 values in enzyme inhibition assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values across studies?
Potential causes include:
- Assay variability : Normalize data using internal controls (e.g., reference inhibitors).
- Compound degradation : Validate stability under assay conditions via LC-MS.
- Species differences : Compare human vs. murine receptor isoforms.
For example, a 10-fold difference in IC50 for a related fluorobenzamide was traced to differences in cell membrane cholesterol content .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
